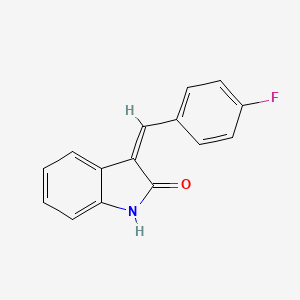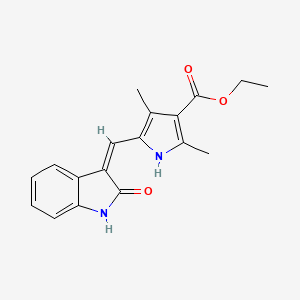
塔利氟胺
概述
描述
塔利氟胺是尼氟酸的酞基酯,以其强大的镇痛和消炎作用而闻名。 它被广泛用于治疗类风湿性关节炎和骨关节炎等炎症性疾病 . 此外,它在治疗囊性纤维化、慢性阻塞性肺病(COPD)和哮喘方面的潜力也正在研究中 .
科学研究应用
塔利氟胺在科学研究中具有广泛的应用:
化学: 它被用作酯化和水解反应研究中的模型化合物。
生物学: 塔利氟胺的粘蛋白生成作用及其作为粘蛋白调节剂的潜力正在研究中.
作用机制
生化分析
Biochemical Properties
Talniflumate is a strong and selective inhibitor of the core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase) . It decreases the gene expression of GCNT3 and the production of mucins both in vivo and in vitro .
Cellular Effects
Talniflumate has been shown to impair mucins expression, thereby increasing T cell activation and recognition in both mouse and human organoid interaction platforms . In vivo experiments have shown that talniflumate can increase the efficacy of chemotherapy by boosting immune infiltration .
Molecular Mechanism
Talniflumate is metabolized to its prodrug, niflumic acid, which has several pharmacodynamic effects . Firstly, it blocks the synthesis of mucin. Secondly, talniflumate blocks prostaglandin synthesis by cyclooxygenases, which aids in pain and inflammation management .
Dosage Effects in Animal Models
It has been shown that talniflumate can increase the efficacy of chemotherapy in a syngeneic mouse model of pancreatic ductal adenocarcinoma .
Metabolic Pathways
Talniflumate is involved in the mucin O-glycosylation pathway . It targets GCNT3, a master regulator of mucins expression .
Transport and Distribution
It is known that talniflumate is metabolized to its prodrug, niflumic acid .
Subcellular Localization
Given its role in inhibiting the synthesis of mucin, it is likely that talniflumate interacts with the cellular machinery involved in protein synthesis and post-translational modification .
准备方法
化学反应分析
塔利氟胺会经历多种化学反应,主要包括其在体内转化为尼氟酸 . 主要反应类型包括:
酯化: 最初的合成涉及尼氟酸的酯化。
水解: 在体内,塔利氟胺被水解成尼氟酸。
氧化和还原: 这些反应不太常见,但在特定条件下会发生。
取代: 塔利氟胺可以发生取代反应,特别是在存在强亲核试剂的情况下。
这些反应中常用的试剂包括乙腈、盐酸和各种催化剂,以促进反应 . 这些反应形成的主要产物是尼氟酸,它负责该化合物的药理作用 .
相似化合物的比较
属性
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) 2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O4/c22-21(23,24)12-5-3-6-13(11-12)26-17-16(9-4-10-25-17)19(28)30-20-15-8-2-1-7-14(15)18(27)29-20/h1-11,20H,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMLJLFWUCQGKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)OC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046740 | |
| Record name | Talniflumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Talniflumate is a strong and selective inhibitor of core mucin-synthesizing enzyme GCNT3 (core 2 b-1,6 N-acetylglucosaminyltransferase). Talniflumate decreases gene expression of GCNT3 and production of mucins in vivo and in vitro. Talniflumate improves response of pancreatic tumors to gefitinib (chemotherapy drug). Talniflumate is a strong calcium-activated chloride channel (CaCC) blocker. | |
| Record name | Talniflumate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09295 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
66898-62-2 | |
| Record name | Talniflumate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66898-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talniflumate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talniflumate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09295 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Talniflumate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALNIFLUMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFK78S0U9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is talniflumate and what is its primary mechanism of action?
A1: Talniflumate is a prodrug of niflumic acid, a potent analgesic and anti-inflammatory drug. While initially investigated for its non-steroidal anti-inflammatory effects, talniflumate has garnered interest for its ability to inhibit mucin synthesis. It is proposed to act by blocking the murine calcium-activated chloride channel 3 (mCLCA3) and inhibiting Cl–/HCO –3 exchanger(s) involved in intestinal NaCl absorption. []
Q2: How does talniflumate impact mucin production in pancreatic cancer?
A2: Talniflumate inhibits the core mucin-synthesizing enzyme GCNT3 (core 2 β-1,6 N-acetylglucosaminyltransferase), disrupting the production of mucins. This, in turn, appears to improve the efficacy of chemotherapy drugs like gemcitabine and nab-paclitaxel by reducing the mucin immune suppressive barrier surrounding pancreatic tumors. [, ]
Q3: Does talniflumate affect mCLCA3 expression in cystic fibrosis mice?
A3: Interestingly, oral administration of talniflumate did not appear to alter the intestinal expression of mCLCA3 in cystic fibrosis mice, despite its proposed mechanism of action. []
Q4: What is the impact of talniflumate on intestinal function in cystic fibrosis mice?
A4: Studies show that talniflumate significantly inhibits apical membrane Cl–/HCO –3 exchange in the intestines of cystic fibrosis mice, leading to decreased NaCl absorption. This effect is thought to contribute to the increased survival observed in these mice. []
Q5: What is the molecular formula and weight of talniflumate?
A5: The molecular formula of talniflumate is C20H14F3NO4, and its molecular weight is 389.33 g/mol. []
Q6: Is there any spectroscopic data available for talniflumate?
A6: While specific spectroscopic data wasn't provided in the abstracts, the analysis of talniflumate in biological samples often utilizes HPLC methods with UV detection, suggesting it absorbs in the UV range. [, , , , , ] Additionally, LC/MS/MS techniques are employed for its detection and quantification, indicating characteristic fragmentation patterns identifiable by mass spectrometry. [, ]
Q7: Have computational methods been used to study talniflumate?
A7: Yes, in silico molecular docking simulations were used to investigate talniflumate's interaction with GCNT3. These simulations predicted a strong binding affinity between the two molecules (-8.3 kcal/mol), primarily driven by three hydrogen bonds. This finding suggests talniflumate can effectively target and inhibit GCNT3. []
Q8: Are there any QSAR models developed for talniflumate or related compounds?
A8: The provided abstracts do not mention the development of specific QSAR models for talniflumate.
Q9: What is known about the stability of talniflumate?
A10: While specific stability data isn't outlined in the abstracts, there are mentions of formulation strategies employed to potentially enhance its delivery and bioavailability. For example, research highlights the development of solubilized talniflumate formulations for soft capsules to improve release speed, absorption, and potentially address solubility limitations. []
Q10: Are there any formulation strategies to improve talniflumate's delivery?
A11: Beyond soft capsules, research also points towards the development of talniflumate extended-release tablets. These formulations aim to provide a sustained release profile, potentially reducing dosing frequency and improving patient compliance compared to immediate-release formulations. []
Q11: How is talniflumate metabolized in the body?
A12: Talniflumate is a prodrug, meaning it is inactive in its administered form and must be metabolized in the body to exert its effects. It is metabolized into its active form, niflumic acid, via esterase enzymes. []
Q12: What is the effect of pH on the pharmacokinetics of talniflumate?
A14: Research indicates that pH plays a role in the systemic exposure of niflumic acid after talniflumate administration. The specific influence of pH on absorption, distribution, metabolism, and excretion needs further elucidation. []
Q13: Are there any genetic factors known to affect talniflumate pharmacokinetics?
A15: Yes, pharmacogenomic studies have identified single nucleotide polymorphisms (SNPs) in genes related to drug metabolizing enzymes and transporters that are associated with variations in talniflumate pharmacokinetic parameters. For instance, SNPs in ABCA4, CYP2C9, CYP24A1, and SLC1A6 genes have been linked to altered Cmax, Tmax, and AUC values for talniflumate. []
Q14: How is talniflumate eliminated from the body?
A14: The specific elimination pathways of talniflumate and its active metabolite, niflumic acid, are not detailed in the provided abstracts.
Q15: Has talniflumate shown efficacy in preclinical models of disease?
A17: Yes, talniflumate has demonstrated promising results in preclinical studies. For instance, it significantly increased survival rates in a cystic fibrosis mouse model of distal intestinal obstructive syndrome. [] Moreover, in vitro and in vivo studies have shown that talniflumate, alone or in combination with gefitinib, effectively reduces GCNT3 expression and disrupts mucin production in pancreatic cancer models. []
Q16: What is the evidence for talniflumate's clinical efficacy?
A18: While preclinical data is promising, the provided abstracts only mention that Phase I trials with talniflumate had been completed, and phase II trials were underway for cystic fibrosis. [] No results from these trials or other clinical studies were included.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)


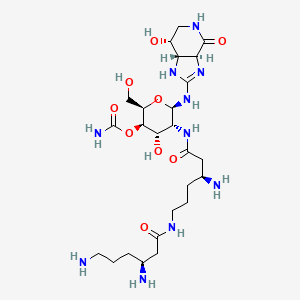
![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)
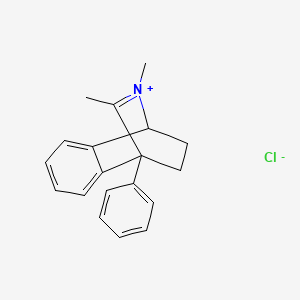

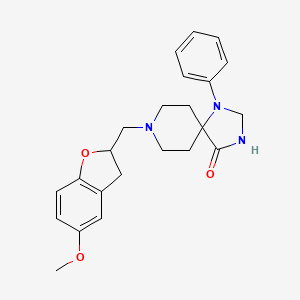
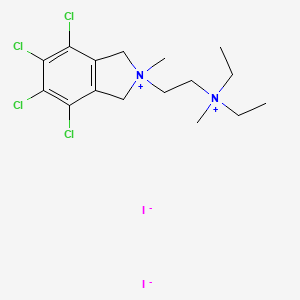
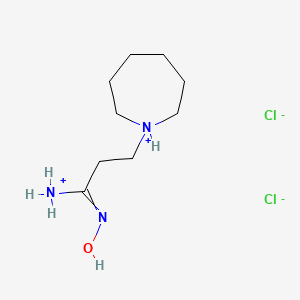
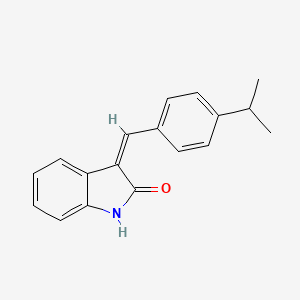
![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)
